An In-depth Technical Guide to Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate
An In-depth Technical Guide to Ethyl 2-bromoimidazo[2,1-b]thiadiazole-6-carboxylate
An In-depth Technical Guide to Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate
CAS Number: 1250997-71-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical properties, a validated synthesis protocol, reaction mechanisms, and potential applications in drug discovery, supported by spectroscopic data and established biological activities of the imidazo[2,1-b][1][2][3]thiadiazole scaffold.
Introduction: The Imidazo[2,1-b][1][2][3]thiadiazole Scaffold
The imidazo[2,1-b][1][2][3]thiadiazole core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. This scaffold is isosteric to other biologically active fused systems and possesses a unique electronic and structural profile, making it a privileged structure in the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4] The presence of multiple nitrogen and sulfur atoms provides sites for hydrogen bonding and coordination, which can be crucial for molecular interactions with biological targets.
Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate, with its bromine and ethyl ester functionalities, serves as a versatile building block for the synthesis of more complex molecules. The bromine atom at the 2-position offers a reactive handle for further functionalization through various cross-coupling reactions, while the ethyl carboxylate group at the 6-position can be modified to introduce different pharmacophores.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate is presented in the table below.
| Property | Value | Source |
| CAS Number | 1250997-71-7 | [5] |
| Molecular Formula | C₇H₆BrN₃O₂S | [5] |
| Molecular Weight | 276.11 g/mol | [5] |
| Appearance | Typically a solid | N/A |
| Purity | Commercially available up to 97% | [5] |
Synthesis and Mechanism
The synthesis of Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate is typically achieved through the condensation of 2-amino-5-bromo-1,3,4-thiadiazole with an α-halocarbonyl compound, in this case, a derivative of ethyl pyruvate. A plausible and widely accepted synthetic route is the reaction with ethyl bromopyruvate.
Reaction Scheme
Caption: General synthesis of the target compound.
Proposed Reaction Mechanism
The reaction proceeds via a Hantzsch-type condensation and subsequent cyclization. The mechanism involves the initial nucleophilic attack of the endocyclic nitrogen of the 2-amino-5-bromo-1,3,4-thiadiazole on the electrophilic carbon of the α-halocarbonyl compound (ethyl bromopyruvate). This is followed by an intramolecular cyclization and dehydration to yield the final fused imidazo[2,1-b][1][2][3]thiadiazole ring system.
Caption: Simplified reaction mechanism workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar imidazo[2,1-b][1][2][3]thiadiazole derivatives.[1][3]
Materials:
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2-Amino-5-bromo-1,3,4-thiadiazole
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Ethyl bromopyruvate
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Anhydrous Ethanol
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Sodium bicarbonate
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Drying agent (e.g., anhydrous sodium sulfate)
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Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromo-1,3,4-thiadiazole (1 equivalent) in anhydrous ethanol.
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Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate, the hydrobromide salt of the product, is collected by filtration.
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Neutralization: Suspend the collected solid in water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate.
Characterization Data
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), and a singlet for the proton on the imidazole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the fused heterocyclic rings, and the ethyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C=N stretching, and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (276.11 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound. |
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a cornerstone in the development of new therapeutic agents. The title compound, with its reactive bromine atom and modifiable ester group, is a valuable intermediate for creating a diverse library of compounds for biological screening.
Potential Therapeutic Areas
Derivatives of the imidazo[2,1-b][1][2][3]thiadiazole core have shown promise in a variety of therapeutic areas:
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Antimicrobial Agents: The scaffold is present in compounds with activity against a range of bacteria and fungi.[4]
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Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[1]
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Anti-inflammatory and Analgesic Activity: The fused ring system has been incorporated into molecules designed to have anti-inflammatory and pain-relieving properties.
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Antiviral Activity: Certain compounds based on this scaffold have demonstrated inhibitory effects against various viruses.[3]
Structure-Activity Relationship (SAR) Studies
The functional groups on Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate are key for SAR exploration.
Caption: Key sites for SAR studies.
Conclusion
Ethyl 2-bromoimidazo[2,1-b][1][2][3]thiadiazole-6-carboxylate is a valuable heterocyclic building block with significant potential in drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The extensive research into the biological activities of the imidazo[2,1-b][1][2][3]thiadiazole scaffold underscores the importance of this compound as a starting material for the generation of novel and potent therapeutic candidates. This guide provides a foundational understanding for researchers and scientists working in this exciting area of medicinal chemistry.
References
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Lata, K., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509.
-
Review of imidazo[2,1-b][1][2][3]thiadiazole derivatives as antimicrobials. (2024). World Journal of Pharmaceutical Research, 13(12), 123-135.
-
Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (2025). Acta Poloniae Pharmaceutica - Drug Research, 82(4).
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Kumar, S., et al. (2025). Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Acta Poloniae Pharmaceutica - Drug Research.
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